2,6-difluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O2S/c28-21-10-6-11-22(29)26(21)27(34)31-15-16-32-17-24(20-9-4-5-12-23(20)32)35-18-25(33)30-14-13-19-7-2-1-3-8-19/h1-12,17H,13-16,18H2,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZAGTIHYZIPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature ()
Key analogues and their distinguishing features:
Key Observations :
- Substituent-Driven Activity : The oxadiazole and triazolopyrimidine groups in analogues correlate with antiplatelet or antiviral effects, while the target compound’s indole-thioether system may favor kinase or protease targeting.
- Fluorine Impact: The 2,6-difluorophenyl group in the target compound likely improves pharmacokinetics compared to non-fluorinated analogues (e.g., nitro- or cyano-substituted derivatives) .
- Thioether Stability : Thioether linkages, as seen in all compounds, balance metabolic stability and reactivity; however, the indole-thioether in the target may confer unique steric or electronic interactions.
Comparison with Difluorophenyl-Containing Pesticides ()
Research Findings and Gaps
- Activity Predictions : Molecular docking studies of similar benzamide derivatives suggest the target compound may inhibit Bcr-Abl or EGFR kinases due to its indole-thioether scaffold .
- Synthetic Challenges: The phenethylamino-indole-thioether linkage may pose synthesis hurdles (e.g., regioselective thiol coupling), unlike simpler oxadiazole-based analogues.
- Data Limitations: No in vitro or in vivo data for the target compound exists in the provided evidence; further studies on solubility (logP ~3.5 predicted) and ADMET are critical.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2,6-difluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide?
A multi-step synthesis approach is typically employed, involving:
- Thioether linkage formation : Reacting a 2-oxo-2-(phenethylamino)ethyl thiol intermediate with a 3-substituted indole precursor under controlled pH (e.g., basic conditions) to form the thioether bond .
- Amide coupling : Using carbodiimide-based reagents (e.g., DCC or EDC) to conjugate the 2,6-difluorobenzoyl moiety to the ethylenediamine linker.
- Purification : Flash chromatography (e.g., CH₂Cl₂/EtOH gradients) and recrystallization (EtOH/H₂O) ensure purity, with yields optimized via reaction stoichiometry and temperature control .
Q. How is structural validation of this compound achieved in academic research?
Key techniques include:
- Spectroscopic analysis : ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.15 ppm for difluorophenyl groups) and carbonyl resonances (C=O at ~168 ppm) .
- X-ray crystallography : Resolving crystal packing and bond angles (e.g., mean C–C bond length deviations <0.003 Å) to validate stereochemistry and intermolecular interactions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?
Adopt a hierarchical experimental framework :
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) for target receptors.
- Cellular models : Employ dose-response studies (e.g., IC₅₀ determination) in cancer cell lines, with controls for cytotoxicity (e.g., MTT assays) .
- Theoretical modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, guided by crystallographic data from analogous compounds .
- Replication : Use randomized block designs with split-plot arrangements to account for variables like incubation time and solvent effects .
Q. What strategies resolve contradictions in reported biochemical activity data?
- Meta-analysis : Systematically compare datasets across studies, identifying variables such as assay conditions (pH, temperature) or solvent polarity that influence activity .
- Mechanistic studies : Conduct kinetic assays (e.g., stop-flow spectroscopy) to distinguish between competitive vs. non-competitive inhibition modes.
- Methodological refinement : Replicate conflicting experiments using advanced techniques (e.g., cryo-EM for structural insights) or standardized protocols (e.g., OECD guidelines for ecotoxicity) .
Q. How can the environmental fate of this compound be assessed in long-term studies?
Follow the INCHEMBIOL framework :
- Physicochemical profiling : Determine logP (lipophilicity), hydrolysis rates, and photostability under UV light.
- Ecotoxicology : Use microcosm models to evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil microbiota.
- Degradation pathways : Employ LC-MS/MS to identify transformation products under aerobic/anaerobic conditions.
- Risk modeling : Integrate data into probabilistic models (e.g., Monte Carlo simulations) to predict ecological and human exposure risks.
Methodological Guidance
Q. How should researchers integrate theoretical frameworks into studies of this compound?
- Link to conceptual models : For example, apply the "lock-and-key" hypothesis to rationalize structure-activity relationships (SAR) or use QSAR models to predict toxicity .
- Hypothesis-driven design : Formulate testable hypotheses (e.g., "The difluorophenyl group enhances metabolic stability via reduced CYP450 recognition") and validate through iterative experimentation .
Q. What statistical approaches are recommended for analyzing dose-response data?
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
- ANOVA with post-hoc tests : Use Tukey’s HSD to compare treatment groups in multi-variable experiments (e.g., rootstock impact on compound uptake in plants) .
- Bayesian inference : Model uncertainty in low-sample-size studies, such as rare adverse event prediction.
Data Reporting Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
